Fmoc-HomoCys(Mmt)-OH
Description
Significance of Orthogonally Protected Amino Acid Derivatives in Modern Peptide Chemistry
Orthogonal protection is a cornerstone concept in contemporary peptide synthesis, referring to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions. nih.govresearchgate.net This strategy allows for the selective deprotection of a specific functional group on an amino acid residue within a growing peptide chain without affecting other protecting groups. The ability to unmask a particular site on demand is crucial for a variety of applications, including the synthesis of cyclic peptides, branched peptides, and peptides modified with labels such as fluorescent dyes or biotin (B1667282). sigmaaldrich.comiris-biotech.de The precision afforded by orthogonal protecting groups empowers chemists to construct intricate peptide architectures with a high degree of control, maximizing the yield of the desired product and facilitating the creation of complex biomolecules. researchgate.net
Historical Context and Evolution of Protecting Group Strategies in Peptide Synthesis Research
The development of robust and versatile protecting group strategies has been a driving force in the advancement of peptide synthesis. Early methods in solution-phase synthesis laid the groundwork, but the advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s marked a paradigm shift, enabling the rapid and efficient synthesis of long peptides. peptide.com
The initial SPPS strategies primarily relied on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which utilizes strong acids like hydrogen fluoride (B91410) (HF) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. peptide.com While effective, the harshness of these conditions limited the synthesis of peptides containing sensitive modifications.
A significant breakthrough came in 1970 with the introduction of the base-labile Fmoc protecting group by Carpino and Han. peptide.com This led to the development of the Fmoc/tBu orthogonal protection strategy in the late 1970s. nih.govpeptide.com In this approach, the temporary Nα-Fmoc group is removed at each cycle with a mild base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Trt) and the resin linker are cleaved at the end of the synthesis with a milder acid, typically TFA. researchgate.netiris-biotech.deluxembourg-bio.com The Fmoc/tBu strategy offered several advantages, including the use of less corrosive reagents and compatibility with a wider range of sensitive peptide modifications, leading to its widespread adoption in the peptide synthesis community. nih.govnih.gov
The thiol group of cysteine and its homologue, homocysteine, is highly nucleophilic and prone to oxidation, necessitating effective protection during peptide synthesis. researchgate.net A variety of thiol protecting groups have been developed over the years to address the diverse needs of peptide chemists.
The trityl (Trt) group is a popular choice for routine synthesis as it is cleaved during the final TFA-mediated deprotection and cleavage from the resin. sigmaaldrich.com However, for more complex syntheses requiring orthogonal deprotection, groups like acetamidomethyl (Acm) and monomethoxytrityl (Mmt) are invaluable. The Acm group is stable to TFA and is typically removed by treatment with mercury(II) acetate (B1210297) or iodine. peptide.com
The Mmt group, as utilized in Fmoc-HomoCys(Mmt)-OH, offers a key advantage due to its extreme acid lability. It can be selectively cleaved on-resin using very dilute acid (e.g., 1% TFA in DCM) without affecting other acid-labile groups like tBu or even the more robust Trt group. peptide.comnih.gov This high degree of orthogonality has made Mmt-protected cysteine and homocysteine derivatives powerful tools for the on-resin synthesis of cyclic peptides and other complex constructs. sigmaaldrich.combiotage.com
| Thiol Protecting Group | Cleavage Conditions | Orthogonality in Fmoc/tBu SPPS |
| Trityl (Trt) | TFA (during final cleavage) | Not orthogonal to standard side-chain deprotection |
| tert-Butyl (tBu) | Strong acid (e.g., HF), stable to TFA | Orthogonal to Fmoc deprotection |
| Acetamidomethyl (Acm) | Mercury(II) acetate, iodine | Orthogonal to both Fmoc and TFA deprotection |
| Monomethoxytrityl (Mmt) | Very dilute acid (e.g., 1% TFA in DCM) | Orthogonal to Fmoc and standard TFA deprotection |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H35NO5S |
|---|---|
Molecular Weight |
629.8 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)-diphenylmethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C39H35NO5S/c1-44-30-22-20-29(21-23-30)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)46-25-24-36(37(41)42)40-38(43)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,40,43)(H,41,42) |
InChI Key |
PVIDVOXNTFAMDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies of Fmoc Homocys Mmt Oh
Synthetic Routes and Reaction Conditions for Fmoc-HomoCys(Mmt)-OH Preparation
The preparation of this compound involves a two-step protection strategy for the L-homocysteine molecule: the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group and the protection of the thiol side chain with the 4-methoxytrityl (Mmt) group.
Fmoc Protection of the Amino Group of L-Homocysteine
The introduction of the Fmoc protecting group to the α-amino group of L-homocysteine is a critical step that renders the amino acid suitable for Fmoc-based solid-phase peptide synthesis (SPPS). altabioscience.com The Fmoc group is known for its stability under acidic conditions and its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nbinno.com This orthogonality is fundamental to modern peptide chemistry. altabioscience.comnbinno.com
A common method for Fmoc protection involves the reaction of the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.gov The reaction with Fmoc-OSu is often preferred due to more controllable reaction conditions and fewer side reactions. The general procedure is carried out in a mixed aqueous-organic solvent system under basic conditions to facilitate the nucleophilic attack of the amino group on the Fmoc reagent.
To prevent undesired side reactions, such as the formation of Fmoc-dipeptides, procedural modifications have been developed. One such strategy involves the temporary silylation of the carboxylic acid group with agents like chlorotrimethylsilane, which prevents oligomerization during the Fmoc protection step. nih.govgoogle.com
Table 1: Reaction Conditions for Fmoc Protection of Amino Acids
| Parameter | Condition | Source |
|---|---|---|
| Fmoc Reagent | Fmoc-OSu or Fmoc-Cl | nih.gov |
| Solvent | Mixed aqueous-organic (e.g., water/dioxane, water/acetonitrile) | |
| Base | Sodium bicarbonate or sodium carbonate | |
| Temperature | Typically starts at low temperatures (0-5 °C) and warms to room temperature |
| pH | Maintained at a basic pH to ensure the amino group is deprotonated | google.com |
Mmt Protection of the Thiol Group of L-Homocysteine
The thiol group of the homocysteine side chain is highly nucleophilic and requires protection to prevent unwanted side reactions, such as oxidation to a disulfide or alkylation, during peptide synthesis. nih.gov The 4-methoxytrityl (Mmt) group is a valuable protecting group for this purpose due to its acid lability. peptide.com
The Mmt group is introduced by reacting the thiol group with 4-methoxytrityl chloride (Mmt-Cl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIEA), in an organic solvent. nih.gov The Mmt group is notably more acid-sensitive than the more common trityl (Trt) group. nih.gov This allows for its selective removal under very mild acidic conditions, such as 0.5-1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), without affecting other acid-labile protecting groups like tert-butyl (tBu) or even the S-Trt group. nih.govpeptide.com This orthogonality is crucial for strategies involving on-resin disulfide bond formation or other side-chain modifications. nbinno.comsigmaaldrich.combiotage.com
The synthesis of this compound can proceed by first protecting the thiol group with Mmt-Cl and then introducing the Fmoc group onto the amino function. nih.gov
Industrial Production Methodologies and Optimization Strategies for this compound
The industrial-scale production of Fmoc-protected amino acids, including derivatives like this compound, is driven by the increasing demand for peptide-based therapeutics. altabioscience.com The key goals in industrial production are to achieve high purity, high yield, and cost-effectiveness. nih.gov
Optimization strategies often focus on several key areas:
Reagent Selection: Utilizing more efficient and less expensive reagents for the protection steps. For instance, developing alternatives to HOBt-based coupling reagents can improve safety and reduce costs. nih.gov
Process Control: Implementing robust process controls to monitor and maintain optimal reaction conditions (e.g., temperature, pH, reaction time) to maximize yield and minimize impurity formation. google.com
Purification Techniques: Developing scalable and efficient purification methods. While laboratory-scale purifications often rely on silica (B1680970) gel chromatography, industrial processes may favor crystallization or other bulk purification techniques to handle large quantities. researchgate.net
Green Chemistry Principles: Incorporating principles of green chemistry to reduce solvent waste and use less hazardous reagents. This can involve solvent recycling and the use of more environmentally benign catalysts and reaction media.
Automation: The automation of synthesis and purification steps can lead to increased throughput and consistency in product quality. altabioscience.com For example, automated systems can precisely control the addition of reagents and monitor reaction progress.
One approach to scaling up Fmoc protection involves a one-pot synthesis methodology. For instance, a strategy using temporary Cu2+ complexation has been developed to selectively install the Fmoc group, avoiding the need for chromatography and resulting in excellent yield and purity on a large scale. acs.org
Derivatization Approaches for this compound to Introduce Novel Functionalities
The homocysteine side chain in this compound offers a versatile handle for introducing novel functionalities into peptides. After selective deprotection of the Mmt group on the solid support, the liberated thiol group can undergo various chemical modifications. biotage.com
Table 2: Derivatization Strategies for the Homocysteine Side Chain
| Derivatization Reaction | Reagents and Conditions | Resulting Functionality | Source |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., iodoacetamide) in the presence of a base | Introduction of alkyl chains, fluorescent probes, or biotin (B1667282) tags | biotage.com |
| Thiol-Ene "Click" Chemistry | Alkenes in the presence of a radical initiator | Stable thioether linkage to a wide range of molecules, including sugars | acs.org |
| Thiol-Disulfide Interchange | Disulfide-containing reagents (e.g., DTNP) | Formation of mixed disulfides, useful for conjugation or creating reversible linkages | nih.gov |
| Michael Addition | α,β-Unsaturated carbonyl compounds | Covalent attachment of various Michael acceptors | N/A |
One significant application of this derivatization is the on-resin formation of disulfide bonds. By selectively deprotecting a Cys(Mmt) or HomoCys(Mmt) residue, the resulting free thiol can react with an activated cysteine or homocysteine residue elsewhere in the peptide chain to form a specific disulfide bridge. nih.gov
Furthermore, the homocysteine side chain can be modified to create non-natural amino acid residues within a peptide. For example, alkylation can introduce hydrophobic or charged groups to modulate the peptide's physicochemical properties. acs.org Thiol-ene "click" chemistry provides a highly efficient and orthogonal method for conjugating complex molecules, such as carbohydrates, to the peptide backbone, leading to the synthesis of glycopolypeptides with defined structures. acs.org The extra methylene (B1212753) group in the homocysteine side chain, compared to cysteine, can also influence the conformational preferences of the resulting peptide, often favoring α-helical structures. acs.org
Orthogonal Protecting Group Chemistry of Fmoc Homocys Mmt Oh
Mechanism and Kinetics of Fmoc Protecting Group Removal from Fmoc-HomoCys(Mmt)-OH
The removal of the Fmoc group from the N-terminus of the peptide chain is a repetitive step in Fmoc-based SPPS, allowing for the coupling of the next amino acid in the sequence.
The deprotection of the Fmoc group proceeds via a base-induced β-elimination mechanism (E1cB). nih.gov The process is initiated by a mild base, typically a secondary amine like piperidine (B6355638), which abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system. nih.govluxembourg-bio.com This abstraction creates a carbanion, which is stabilized by the aromatic fluorenyl system. Subsequently, the molecule undergoes an elimination reaction, leading to the cleavage of the C-O bond and the formation of a highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide. luxembourg-bio.com The liberated N-terminal amine is then protonated to its free form, ready for the next coupling step. The reactive DBF intermediate is efficiently trapped by the excess amine base in the reaction mixture, forming a stable adduct and driving the equilibrium towards complete deprotection. nih.gov
In standard SPPS protocols, the Fmoc group is reliably and rapidly removed by treating the peptide-resin with a solution of a secondary amine base. The choice of base and conditions can be optimized to minimize side reactions, such as aspartimide formation. researchgate.netiris-biotech.de Piperidine is the most common reagent, although alternatives are used for sensitive sequences. nih.gov The Mmt group on the homocysteine side chain remains stable under these basic conditions. vulcanchem.com
| Reagent | Typical Concentration | Solvent | Reaction Time | Notes |
|---|---|---|---|---|
| Piperidine | 20-40% (v/v) | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | 2 x 1-10 min | The most widely used reagent for Fmoc deprotection due to its high efficiency. nih.gov |
| 4-Methylpiperidine (4-MP) | 20-30% (v/v) | DMF | 2 x 1-5 min | Often preferred as it is less volatile and has a lower tendency to form certain byproducts. luxembourg-bio.com |
| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (9:1) | Variable | Used for base-sensitive sequences to minimize side reactions like aspartimide formation and racemization of C-terminal cysteine. nih.govresearchgate.net |
Mechanism and Kinetics of Mmt Protecting Group Removal from this compound Thiol
The Mmt group provides robust protection for the nucleophilic thiol side chain of homocysteine during peptide synthesis but can be selectively removed under specific acidic conditions when required for side-chain modification or cyclization. biotage.com
The removal of the Mmt group is an acid-catalyzed process that relies on the exceptional stability of the 4-methoxytrityl carbocation that is formed as a leaving group. The reaction is initiated by the protonation of the ether oxygen atom connecting the trityl group to the sulfur atom of the homocysteine side chain. This is followed by the cleavage of the C-S bond, which is the rate-determining step. The presence of the electron-donating methoxy (B1213986) group on one of the phenyl rings significantly stabilizes the resulting tertiary carbocation through resonance, making the Mmt group much more susceptible to acid cleavage (more acid-labile) than the unsubstituted trityl (Trt) group. cblpatras.grresearchgate.net This stabilized carbocation is then scavenged by a nucleophilic scavenger present in the cleavage cocktail to prevent side reactions. sigmaaldrich.com
The high acid sensitivity of the Mmt group allows for its removal using very dilute solutions of strong acids like Trifluoroacetic Acid (TFA), leaving other more robust acid-labile protecting groups (such as tert-butyl (tBu) and Boc) and the peptide-resin linkage intact. cblpatras.grpeptide.com This orthogonality is crucial for on-resin modifications of the thiol group. biotage.com Scavengers like triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) are typically included to quench the Mmt cation. cblpatras.gr
| Reagent Cocktail | Treatment Conditions | Efficacy | Reference |
|---|---|---|---|
| 1-3% TFA in Dichloromethane (B109758) (DCM) | Multiple treatments (e.g., 3 x 2 min) at room temperature. | Enables complete and selective Mmt removal. nih.govresearchgate.net | nih.gov, researchgate.net |
| 1% TFA / 5% TIS in DCM | 30 min at room temperature. | Achieves complete Mmt cleavage. cblpatras.gr | cblpatras.gr |
| 30% Hexafluoroisopropanol (HFIP) in DCM | 3 x 5 min at room temperature. | A mild alternative for selective Mmt removal. nih.govresearchgate.net | nih.gov, researchgate.net |
| 10% Acetic Acid / 20% Trifluoroethanol (TFE) in DCM | 3 x 5 min at room temperature. | Effective for Mmt removal under very mild conditions. nih.govresearchgate.net | nih.gov, researchgate.net |
The acid lability of trityl-based protecting groups is modulated by the electronic nature of substituents on the phenyl rings. The electron-donating methoxy group in Mmt makes it significantly more acid-labile than the methyl group in 4-methyltrityl (Mtt) or the unsubstituted trityl (Trt) group. peptide.com This difference in lability allows for selective deprotection strategies in complex peptide syntheses. rsc.org The general order of acid lability is Mmt > Mtt > Trt. peptide.com
| Protecting Group | Structure | Relative Acid Lability | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Mmt (4-Methoxytrityl) | (4-MeO)Ph(Ph)₂C- | Very High | Completely removed with 1% TFA in DCM/TES (95:5) in 30 minutes. cblpatras.gr Can also be cleaved with AcOH/TFE/DCM mixtures. sigmaaldrich.com | cblpatras.gr, sigmaaldrich.com |
| Mtt (4-Methyltrityl) | (4-Me)Ph(Ph)₂C- | High | Requires slightly stronger acidic conditions than Mmt, such as 15% TFA for complete removal. peptide.com Only 3-8% removed under conditions that cleave 75-80% of Mmt. peptide.com | peptide.com |
| Trt (Trityl) | (Ph)₃C- | Moderate | Significantly more stable than Mmt. Only 4-5% is removed under conditions that completely cleave the Mmt group. cblpatras.gr Typically requires up to 90% TFA for efficient removal. peptide.com | cblpatras.gr, peptide.com |
Role of Scavenging Agents in Mmt Deprotection for this compound in SPPS
The selective removal of the Mmt group from the homocysteine side-chain is a critical step that, while straightforward in principle, necessitates careful control to prevent unwanted side reactions. Upon acid-catalyzed cleavage, the Mmt group is released as a stable Mmt cation. This electrophilic species can react with nucleophilic residues within the peptide sequence, leading to the formation of undesired side products. To circumvent this issue, scavenging agents are indispensable components of the deprotection cocktail.
Mitigation of Cationic Side Product Formation
During the acidolytic cleavage of the Mmt group, a highly reactive and resonance-stabilized monomethoxytrityl cation is generated. If left unquenched, this cation can readily alkylate nucleophilic amino acid side chains present in the peptide sequence. sigmaaldrich.com The primary targets for such alkylation are the side chains of tryptophan, methionine, and cysteine (or in this case, the newly deprotected homocysteine). sigmaaldrich.com For instance, the indole (B1671886) ring of tryptophan is particularly susceptible to electrophilic attack, which can lead to modification of this sensitive residue. sigmaaldrich.comresearchgate.net
The fundamental role of a scavenger is to efficiently trap the liberated Mmt cation, thereby preventing it from reacting with the peptide. sigmaaldrich.com By adding a suitable scavenger to the dilute TFA deprotection solution, the Mmt cation is quenched in an irreversible reaction, effectively removing it from the reaction mixture. This ensures the integrity of the peptide chain and maintains the desired final product's purity. The use of scavengers is therefore a standard and essential practice in protocols involving the deprotection of trityl-based protecting groups.
Common Scavengers and Their Efficacy (e.g., Triethylsilane (TES), Triisopropylsilane (TIPS))
Among the various scavengers employed in SPPS, trialkylsilanes are particularly effective for quenching trityl cations. Triethylsilane (TES) and Triisopropylsilane (TIPS) are two of the most commonly used scavengers for the deprotection of Mmt-protected residues. sigmaaldrich.com These silanes act as hydride donors, reducing the Mmt cation to the neutral and non-reactive Mmt-hydride.
The general reaction for the scavenging of the Mmt cation by a trialkylsilane can be represented as:
Mmt⁺ + R₃SiH → Mmt-H + R₃Si⁺
Both TES and TIPS have demonstrated high efficacy in preventing side reactions during Mmt deprotection. sigmaaldrich.comnih.gov The choice between them can depend on the specific requirements of the synthesis. TES is a potent scavenger that can also, under certain conditions, reduce the indole ring of tryptophan. sci-hub.se TIPS, being a more sterically hindered silane, is sometimes preferred to minimize potential side reactions with the peptide itself, although both are considered highly effective for scavenging Mmt cations. nih.govnih.gov The selection of the scavenger and its concentration are critical parameters that are optimized to ensure complete deprotection and scavenging without compromising the integrity of the final peptide. Research has shown that both TES and thioanisole (B89551) are similarly effective as TIS in enhancing deprotection and catalyzing disulfide formation under certain conditions. nih.govsci-hub.se
Table 1: Common Scavengers for Mmt Deprotection
| Scavenger | Chemical Formula | Key Features | Reference |
|---|---|---|---|
| Triethylsilane (TES) | (C₂H₅)₃SiH | Highly effective scavenger; can reduce tryptophan under certain conditions. | sigmaaldrich.comsci-hub.se |
| Triisopropylsilane (TIPS) | ((CH₃)₂CH)₃SiH | Sterically hindered, which can enhance selectivity; widely used for Mmt and Trt deprotection. | sigmaaldrich.comnih.gov |
| Thioanisole | C₇H₈S | Effective scavenger; can also aid in the removal of other protecting groups. | nih.gov |
Applications of Fmoc Homocys Mmt Oh in Advanced Peptide Synthesis Research
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Fmoc-HomoCys(Mmt)-OH is seamlessly integrated into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. altabioscience.com SPPS allows for the stepwise assembly of amino acids onto an insoluble resin support, with significant advantages in purification and automation. beilstein-journals.org The use of Fmoc-protected amino acids is favored due to the mild conditions required for their deprotection, which preserves the integrity of sensitive peptide sequences and modifications. altabioscience.comnih.gov
The fundamental cycle of SPPS involves two key steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid. When incorporating this compound, the process follows this established mechanism.
First, the N-α-Fmoc group of the resin-bound peptide is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). altabioscience.comnbinno.com This exposes a free amino group on the growing peptide chain. Subsequently, the carboxylic acid of the incoming this compound is activated to facilitate the formation of a new peptide bond. embrapa.br This activation is crucial to overcome the high kinetic barrier of amide bond formation. embrapa.br Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) paired with an additive such as Oxyma Pure, or phosphonium (B103445) salts like PyBOP. embrapa.brpeptidetherapeutics.org The activated this compound is then added to the reaction vessel, where it couples to the free amine of the peptide-resin. embrapa.br
Throughout this process, the 4-methoxytrityl (Mmt) group protecting the side-chain thiol of the homocysteine residue remains stable. nbinno.com The Mmt group is specifically designed to be orthogonal to the base-labile Fmoc group, meaning it is not affected by the repeated piperidine treatments used for N-terminal deprotection. nbinno.comnih.gov This dual-protection strategy is what makes the building block so effective, allowing for the controlled elongation of the peptide chain without premature exposure of the reactive thiol side chain. nbinno.com
Automated SPPS has revolutionized peptide synthesis, enabling the rapid and reliable production of complex peptides with minimal manual intervention. beilstein-journals.org The integration of specialized amino acid derivatives like this compound into automated protocols requires careful optimization to ensure high coupling efficiency and maximize the final peptide yield. altabioscience.combeilstein-journals.org
Automated synthesizers, such as the Biotage® Initiator+ Alstra™, allow for precise control over reaction parameters, including reagent delivery, reaction times, and washing steps. peptidetherapeutics.org To optimize the incorporation of this compound, researchers often screen various coupling reagents and conditions. The choice of activator can significantly impact coupling speed and the suppression of side reactions like racemization. nih.gov For instance, while standard DIC/Oxyma activation is robust, phosphonium salt reagents like HBTU or HATU are often used for difficult couplings. google.com The progress of coupling and deprotection reactions can be monitored in real-time in many automated systems by exploiting the strong UV absorbance of the Fmoc group. altabioscience.com
| Coupling Reagent Combination | Description | Typical Application | Reference |
|---|---|---|---|
| DIC / Oxyma Pure | A carbodiimide-based activation method. Oxyma Pure is a highly effective additive for suppressing racemization and improving reaction rates. | Standard, cost-effective choice for routine couplings in automated SPPS. | peptidetherapeutics.org |
| HBTU / DIPEA | An aminium-based phosphonium salt activator used with a non-nucleophilic base (DIPEA). Provides rapid activation. | Frequently used for standard and moderately difficult coupling steps. | embrapa.brgoogle.com |
| HATU / DIPEA | A more reactive aminium salt activator compared to HBTU. Excellent for sterically hindered amino acids or "difficult" sequences. | Used to overcome low coupling efficiency in challenging sequences. | google.com |
| PyBOP / DIPEA | A phosphonium-based reagent known for its high efficiency and low racemization levels, particularly for acid-sensitive derivatives. | Recommended for coupling acid-sensitive building blocks like Fmoc-Lys(Mmt)-OH, and by extension, this compound. | sigmaaldrich.com |
Strategies for Regioselective Disulfide Bond Formation in Peptides
The primary application of this compound is in the synthesis of peptides containing specific, predetermined disulfide bonds. The Mmt protecting group is key to this process, as its selective removal allows chemists to dictate precisely when and where a disulfide bridge is formed. sigmaaldrich.com
The formation of disulfide bonds can be performed while the peptide is still attached to the solid support, a technique known as on-resin cyclization. iris-biotech.de This method is advantageous as the resin-bound state of the peptide promotes intramolecular reactions, minimizing the formation of intermolecular dimers or polymers. iris-biotech.de
The process begins with the selective removal of the Mmt group. This is achieved by treating the peptide-resin with a very dilute solution of trifluoroacetic acid (TFA), typically 0.5-2% TFA in dichloromethane (B109758) (DCM), often with a scavenger like triisopropylsilane (B1312306) (TIS) present. nbinno.compeptidetherapeutics.orgnih.gov These mild acidic conditions are sufficient to cleave the highly acid-labile Mmt group without disturbing the t-butyl-based protecting groups on other amino acid side chains or the bond linking the peptide to the resin. nih.govsigmaaldrich.com
Once the homocysteine thiol is deprotected, it can be oxidized to form a disulfide bond with another deprotected thiol residue. Several reagents are commonly used for on-resin oxidation:
Iodine (I₂): A solution of iodine in solvents like methanol (B129727) (MeOH), DMF, or acetic acid is a widely used method for oxidizing thiols to form disulfide bonds. biotage.comresearchgate.net It is an efficient and rapid method.
Dimethyl Sulfoxide (DMSO): DMSO can serve as a mild oxidant for disulfide bond formation. iris-biotech.degoogle.com Its use on-resin is particularly convenient as it avoids potential side reactions, such as the oxidation of methionine, which can be a problem in solution-phase synthesis with fully deprotected peptides. google.com
N-Chlorosuccinimide (NCS): NCS is a fast and effective on-resin oxidizing agent that is compatible with oxidation-sensitive residues like tryptophan and methionine. peptidetherapeutics.orgresearchgate.net Oxidation with NCS can be completed in as little as 5-15 minutes. peptidetherapeutics.orgresearchgate.net
| Oxidizing Agent | Typical Conditions | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Iodine (I₂) | Excess I₂ in DMF or AcOH/H₂O | Fast and highly efficient. | Can cause side reactions with electron-rich residues like Trp and Tyr if not carefully controlled. | biotage.comresearchgate.net |
| DMSO | DMSO in aqueous buffer or organic solvent | Mild oxidant, reduces risk of over-oxidation. | Reaction can be slower than with other oxidants. | iris-biotech.degoogle.com |
| N-Chlorosuccinimide (NCS) | 1 equivalent of NCS in DMF at elevated temperature (e.g., 50°C) | Very fast reaction (5-15 min). Compatible with Met and Trp residues. | Requires careful control of stoichiometry to avoid side reactions. | peptidetherapeutics.orgresearchgate.net |
| Air/Oxygen | Stirring in a suitable solvent open to the atmosphere, often at a slightly basic pH. | Very mild and simple method. | Can be very slow and may not be efficient for all sequences. | google.com |
The true power of this compound is realized in the synthesis of complex peptides with multiple disulfide bonds. sigmaaldrich.com This requires a strategy of "orthogonal protection," where different cysteine or homocysteine residues in the peptide sequence are protected with groups that can be removed under distinct chemical conditions. sigmaaldrich.comucl.ac.uk This allows for the sequential and directed formation of each disulfide bridge. sigmaaldrich.com
This compound is a central component of this strategy due to the unique lability of the Mmt group. It can be paired with other cysteine derivatives protected with groups such as:
Acetamidomethyl (Acm): The Acm group is stable to both the basic conditions of Fmoc removal and the mild acidic conditions of Mmt removal. biotage.com It is typically cleaved using reagents like iodine or silver salts, often concurrently with the oxidation step. sigmaaldrich.combiotage.com A common strategy involves removing the Mmt group with dilute TFA, forming the first disulfide bond, and then treating the peptide with iodine to remove the Acm group and form the second disulfide bond. peptidetherapeutics.orgbiotage.com
Trityl (Trt): The Trt group is also acid-labile but requires stronger acidic conditions for removal than Mmt. nih.govsigmaaldrich.com This difference in lability allows for the selective cleavage of Mmt with ~1% TFA while leaving the Trt group intact. nih.gov The Trt group is then typically removed during the final cleavage of the peptide from the resin with a strong TFA cocktail. sigmaaldrich.com
Diphenylmethyl (Dpm): The Dpm group offers an intermediate level of acid stability between Mmt and Trt. sigmaaldrich.comsigmaaldrich.com It is stable to the 1-3% TFA used to remove Mmt but can be cleaved with stronger TFA concentrations (e.g., 50-95% TFA). sigmaaldrich.comsigmaaldrich.com This enables a three-tiered orthogonal strategy for forming three distinct disulfide bonds.
| Protecting Group | Abbreviation | Removal Conditions | Orthogonal To | Reference |
|---|---|---|---|---|
| 4-Methoxytrityl | Mmt | Highly acid-labile (e.g., 0.5-2% TFA in DCM) | Fmoc, Acm, Trt, Dpm, tBu | nbinno.comnih.govsigmaaldrich.com |
| Acetamidomethyl | Acm | Iodine (I₂), Silver (Ag⁺), or Mercury (Hg²⁺) salts | Fmoc, Mmt, Trt, Dpm, tBu | sigmaaldrich.combiotage.com |
| Trityl | Trt | Acid-labile (e.g., 95% TFA, scavengers required) | Fmoc, Acm, Mmt (with care) | nih.govsigmaaldrich.com |
| Diphenylmethyl | Dpm | Acid-labile (stronger acid than Mmt, e.g., >50% TFA) | Fmoc, Acm, Mmt | sigmaaldrich.comsigmaaldrich.com |
The arrangement of disulfide bonds within a peptide defines its three-dimensional structure, or topology. researchgate.net This topology is critical for the peptide's biological function, stability, and target specificity. researchgate.netnih.gov In nature, disulfide-rich peptides like conotoxins or defensins rely on a precise disulfide connectivity to adopt their correct, bioactive fold. nih.govresearchgate.net
Synthetically recreating these complex structures, or designing novel ones, is a significant challenge. If a peptide with multiple cysteine residues is oxidized under conditions that deprotect all thiols simultaneously, a mixture of disulfide isomers can form, leading to a difficult purification process and low yields of the desired product. peptidetherapeutics.orgbiotage.com
The use of orthogonal protecting groups, with this compound as a key component, allows chemists to circumvent this problem. By controlling the sequence of deprotection and oxidation steps, the final disulfide bond pattern is explicitly defined by the synthetic route, not left to thermodynamic chance. biotage.comsigmaaldrich.comucl.ac.uk For example, in the synthesis of linaclotide, a peptide with three disulfide bonds, the order of bond formation was found to be critical for achieving an efficient synthesis and the correct final structure. biotage.com This ability to predefine the disulfide topology is essential for structure-activity relationship (SAR) studies, where researchers systematically alter a peptide's structure to understand and improve its function. It also enables the creation of large, diverse libraries of multicyclic peptides with defined folds for drug discovery applications. nih.govresearchgate.net
Research on Cyclic Peptide Architectures Incorporating this compound
The incorporation of homocysteine into peptide sequences opens up novel avenues for the design of cyclic peptide architectures with unique structural and functional properties. The use of this compound is central to these efforts, as the orthogonal protection scheme allows for selective on-resin cyclization, yielding macrocycles with modified conformational dynamics compared to their cysteine-based counterparts.
Impact of Homocysteine Residue on Cyclization Geometry and Conformational Constraints
The substitution of cysteine with homocysteine in a cyclic peptide has a profound impact on its geometry and conformational flexibility. The key difference is the presence of an additional methylene (B1212753) (-CH2-) group in the side chain of homocysteine. nih.gov When this side chain is used to form an intramolecular bridge, the resulting macrocycle is larger by one atom compared to its cysteine-containing equivalent.
This increase in ring size has several consequences:
Reduced Ring Strain: The larger ring formed with homocysteine generally possesses less ring strain, which can influence the kinetics of the cyclization reaction and the thermodynamic stability of the product.
Altered Backbone Conformation: The geometric requirements of the larger bridge dictate different optimal dihedral angles (phi/psi) for the backbone amino acids. This can lead to a shift in the location and stability of secondary structures like β-turns and γ-turns, or even prevent their formation altogether. ias.ac.innih.gov
Increased Flexibility: A larger macrocyclic ring typically has greater conformational freedom. iupac.org While cyclization inherently reduces flexibility compared to a linear peptide, homocysteine-containing rings are often more flexible than their smaller cysteine counterparts. This can be advantageous for allowing the peptide to adapt its conformation upon binding to a biological target, but it may also come at a higher entropic cost of binding. iupac.org
The conformational landscape of a peptide is a critical determinant of its biological activity. gla.ac.uk By choosing between cysteine and homocysteine, researchers can rationally "tune" the conformational properties of a cyclic peptide to optimize its binding affinity and selectivity for a specific target.
| Property | Cysteine-Based Cyclic Peptide | Homocysteine-Based Cyclic Peptide |
|---|---|---|
| Side Chain Length | -CH2-SH | -CH2-CH2-SH |
| Resulting Ring Size (Side-Chain Bridge) | n atoms | n + 1 atoms |
| Ring Strain | Generally higher | Generally lower |
| Conformational Flexibility | More constrained | More flexible |
| Potential Impact on Bioactivity | May lock in a highly active but rigid conformation. | May allow for induced fit upon target binding. |
Synthesis of Modified and Branched Peptides
The unique reactivity of the homocysteine thiol group, combined with the orthogonal protection afforded by this compound, provides a powerful tool for the synthesis of complex peptide structures, including site-specifically modified and branched peptides.
Site-Specific Modification of Thiol Groups on Peptide Chains via this compound
Site-specific modification is crucial for introducing probes, labels, or other functional moieties into a peptide sequence. The thiol group of homocysteine is an excellent handle for such modifications due to its high nucleophilicity, which allows it to react selectively under mild conditions. creative-proteomics.com The strategy relies on assembling the linear peptide on a solid support using Fmoc-SPPS, incorporating this compound at the desired position.
Once the peptide chain is assembled, the Mmt group is selectively removed on-resin, exposing the free thiol while all other functional groups remain protected. This lone reactive site can then be targeted with a variety of reagents. nih.gov
A common and highly effective method for modification is S-alkylation . This involves reacting the deprotected homocysteine thiol with an electrophilic alkylating agent. creative-proteomics.comnih.gov This reaction forms a stable thioether bond, covalently attaching the desired moiety to the peptide.
Common alkylating agents and their applications include:
Iodoacetamide and its derivatives: Used to attach fluorescent dyes (e.g., fluorescein-5-iodoacetamide), biotin (B1667282) tags, or spin labels.
Maleimides: Reagents like N-ethylmaleimide (NEM) react rapidly and specifically with thiols at neutral pH. researchgate.net This chemistry is often used to conjugate peptides to proteins or other biomolecules.
Epoxides and Aziridines: These reagents can be used to introduce more complex functionalities. nih.gov
The ability to perform these modifications on the solid phase simplifies purification, as excess reagents can be easily washed away before the final cleavage and deprotection of the peptide.
| Reagent Class | Example Reagent | Functional Group Introduced | Common Application |
|---|---|---|---|
| Haloacetamides | Iodoacetamide | Carboxamidomethyl group | General thiol capping, preventing disulfide formation. nih.gov |
| Maleimides | N-Ethylmaleimide (NEM) | Succinimide adduct | Bioconjugation, protein cross-linking. researchgate.net |
| Fluorescent Labels | Fluorescein-5-Maleimide | Fluorescein dye | Fluorescence microscopy, flow cytometry. |
| Affinity Tags | Biotin-Maleimide | Biotin | Affinity purification, immunoassays. |
Research on Constructing Branched Peptide Structures Utilizing Homocysteine as a Branching Point
Branched peptides, where one or more peptide chains are attached to a central core, are of great interest for applications such as synthetic vaccines, drug delivery systems, and multivalent ligand displays. While amino acids like lysine (B10760008) are commonly used to create branching points through their side-chain amino group, homocysteine offers an alternative and chemically distinct handle via its thiol group. technoprocur.cz
The synthesis of a branched peptide using homocysteine can be approached in several ways:
Thiol-Based Ligation: A linear peptide containing a deprotected homocysteine residue can be synthesized on-resin. A second, separate peptide can be synthesized with a C-terminal thioester or an N-terminal electrophilic group. The homocysteine thiol of the first peptide can then be used to ligate the second peptide, forming a branched structure.
Sequential Thioether Formation: The homocysteine thiol can be reacted with a molecule containing two electrophilic sites. After the first reaction, a second peptide chain can be attached to the remaining reactive site.
Orthogonal Protection Strategy: A more sophisticated approach involves using this compound in combination with other orthogonally protected amino acids, such as Lys(Dde). This allows for the sequential deprotection and elaboration of different branching points. For example, the Dde group on lysine could be removed to grow one peptide chain, followed by the removal of the Mmt group on homocysteine to attach a different molecule or peptide chain via its thiol group.
The use of homocysteine as a branching point provides a unique chemical tool that complements existing methods based on amine chemistry, expanding the possibilities for creating complex and multifunctional peptide architectures.
Fmoc Homocys Mmt Oh in Chemical Biology and Protein Engineering Research
Contribution to Native Chemical Ligation (NCL) Strategies
Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large proteins from smaller, unprotected peptide fragments. The reaction classically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. The use of the standard Fmoc/tBu SPPS strategy presents challenges for preparing the required peptide thioesters, leading to the development of innovative surrogate and solubilization methodologies. nih.govwebsiteonline.cnnih.gov
A primary obstacle in using Fmoc-SPPS for NCL is the instability of the C-terminal thioester linkage to the basic conditions (typically piperidine) required for Fmoc group removal. nih.govosti.gov To circumvent this, various thioester "surrogates" or precursors have been developed that are stable throughout the synthesis and can be converted into a reactive thioester species just prior to or during the ligation step. websiteonline.cndongsuweigroup.com
Prominent among these strategies is the use of C-terminal N-acylbenzimidazolinone (Nbz) or N-acyl-N'-methylbenzimidazolinone (MeNbz) peptides. nih.govspringernature.com These surrogates are generated on-resin after peptide chain assembly and are stable to piperidine (B6355638). Under the aqueous, neutral pH conditions of NCL, they react with thiol additives to form the necessary peptide thioester in situ, which then proceeds to ligate with an N-terminal cysteine-containing peptide. nih.gov Another effective approach involves peptide hydrazides, which can be converted to thioesters post-synthesis. osti.gov More recent innovations include "crypto-thioesters" like N-(2-hydroxybenzyl)cysteine (N-Hnb-Cys) based devices, which undergo a rapid N-to-S acyl shift under NCL conditions to reveal the thioester. websiteonline.cn
While these surrogate strategies are applied to the C-terminus of a peptide fragment, a building block like Fmoc-HomoCys(Mmt)-OH is incorporated at internal positions within the peptide sequence. Its primary role is not in forming the C-terminal thioester surrogate itself, but in introducing a selectively addressable thiol group elsewhere in the molecule for subsequent modifications.
A significant practical challenge in NCL is the poor solubility of large, unprotected peptide fragments in the aqueous ligation buffers. nih.govthieme-connect.de To address this, temporary solubility tags are often employed. One successful strategy involves attaching a removable, hydrophilic tag to the peptide segment to improve its handling and solubility during purification and ligation. nih.gov
A common approach for N-terminal cysteinyl peptides involves attaching a solubilizing tag, such as a poly-lysine sequence, through a cleavable disulfide bond. nih.gov This modification is designed to be stable during the final stages of SPPS and cleavage from the resin but can be removed concomitantly with the NCL reaction or in a subsequent step. The use of a disulfide linker allows for cleavage under mild reducing conditions, which are often present in NCL buffers (e.g., TCEP). websiteonline.cn While this strategy is well-established for N-terminal cysteine, the principle of using a selectively accessible thiol as an attachment point is broadly applicable. The incorporation of this compound allows for the introduction of a homocysteine residue at any desired position. The Mmt group can be selectively cleaved on-resin using dilute acid, exposing the thiol side chain. This thiol can then serve as a handle for the attachment of a solubilizing moiety, thereby improving the biophysical properties of a difficult-to-handle peptide segment.
Facilitating Protein Engineering and De Novo Protein Design Research
The ability to introduce a unique and selectively reactive functional group into a polypeptide chain is a foundational tool for advanced protein science. This compound provides exactly this capability, enabling precise chemical interventions that are critical for both modifying existing proteins and creating new ones from scratch. chemimpex.com
In protein engineering , the goal is to alter the properties of natural proteins. By incorporating homocysteine at a specific site, scientists can attach probes to map protein interactions, introduce cross-links to enhance thermal stability, or conjugate polymers like polyethylene glycol (PEG) to increase serum half-life. The orthogonality of the Mmt group ensures that these modifications occur only at the intended location, preserving the integrity of the rest of the protein.
In de novo protein design , researchers aim to create entirely new proteins with novel folds and functions not seen in nature. nih.govnih.govforesight.org This process often relies on computational models to predict a sequence that will fold into a desired three-dimensional structure. youtube.combiorxiv.org this compound allows designers to incorporate a site for specific covalent modification into their designs. This can be used to:
Introduce non-native structural constraints: A thiol group can be used to form a thioether bond with another side chain or a synthetic linker, "stapling" the peptide to stabilize a designed conformation, such as an α-helix. nih.gov
Assemble multi-protein complexes: Designed protein subunits can be covalently linked together through site-specific thiol chemistry to create larger, functional molecular machines.
Incorporate cofactors: A catalytic or binding cofactor can be precisely attached to the protein scaffold via the homocysteine thiol, creating a novel enzyme or sensor.
The chemical precision afforded by building blocks like this compound is thus indispensable for translating theoretical protein designs into functional, real-world molecules.
2 Introduction of Non-Canonical Amino Acids into Protein Sequences for Altered Functionality
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a cornerstone of modern protein engineering, enabling the introduction of novel chemical functionalities to probe or alter protein function. Homocysteine, a homolog of cysteine with an additional methylene (B1212753) group in its side chain, is an ncAA that can confer unique structural and functional properties upon a peptide or protein. This compound is a key reagent that facilitates the precise incorporation of homocysteine into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS).
The primary utility of this compound in this context lies in the orthogonal nature of the Mmt protecting group. During SPPS, the N-terminal Fmoc group is removed at each step with a base (e.g., piperidine), while the acid-labile side-chain protecting groups remain intact. After the full peptide sequence is assembled, the Mmt group on the homocysteine side chain can be selectively cleaved on-resin using a very dilute acid solution. This unmasks a reactive thiol group at a predetermined position in the sequence, while all other protected residues are unaffected.
This site-specifically exposed homocysteine thiol can serve multiple purposes for altering protein functionality:
Formation of Novel Disulfide Bridges: The geometry of disulfide bonds involving homocysteine differs from those of cysteine. Introducing homocysteine can lead to the formation of structurally distinct intramolecular or intermolecular disulfide bridges, thereby altering the protein's tertiary or quaternary structure and, consequently, its stability and activity.
Site-Specific Conjugation: The liberated thiol is a nucleophilic handle that can be used for the site-specific attachment of various molecules, including fluorophores, biotin (B1667282) tags, polyethylene glycol (PEG), or small molecule drugs. This allows for precise labeling of proteins for functional studies or the creation of peptide-drug conjugates.
Altering Protein-Target Interactions: The incorporation of homocysteine in place of cysteine or methionine can directly impact a protein's biological function. Studies have shown that the presence of homocysteine in proteins can impair their function, for example, by disrupting binding interactions. The homocysteinylation of fibronectin, for instance, has been found to impair its ability to bind to fibrin. By synthetically controlling the position of homocysteine, researchers can systematically probe structure-activity relationships and engineer proteins with modified binding affinities or specificities.
The controlled introduction of homocysteine using this compound provides a precise tool to investigate the functional consequences of this ncAA, moving beyond observations of metabolic incorporation to the rational design of engineered proteins.
Table 2: Comparison of Thiol-Protecting Groups in Fmoc SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality | Application |
|---|---|---|---|---|
| Trityl | Trt | Standard TFA cleavage cocktail (e.g., 95% TFA) | Not orthogonal to other acid-labile groups (e.g., tBu). | General synthesis of cysteine-containing peptides. |
| Monomethoxytrityl | Mmt | Highly acid-labile (e.g., 1-2% TFA in DCM). | Orthogonal to tBu, Trt, and other standard groups. | Site-specific on-resin modification, selective disulfide bond formation. |
| Acetamidomethyl | Acm | Requires heavy metal salts (e.g., Hg(OAc)₂) or iodine. | Orthogonal to acid-labile and base-labile groups. | Synthesis of peptides with multiple, selectively formed disulfide bridges. |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| N-α-(9-Fluorenylmethyloxycarbonyl)-S-(p-methoxytrityl)-L-homocysteine | This compound |
| Monomethoxytrityl | Mmt |
| Trifluoroacetic acid | TFA |
| Dichloromethane (B109758) | DCM |
| tert-Butyl | tBu |
| Trityl | Trt |
| Acetamidomethyl | Acm |
| tert-Butylthio | StBu |
| Piperidine | |
| Fibronectin |
Methodological Considerations and Challenges in Utilizing Fmoc Homocys Mmt Oh in Research
Optimization of Deprotection and Coupling Protocols for Fmoc-HomoCys(Mmt)-OH in SPPS
The successful incorporation of this compound into a peptide sequence hinges on the precise execution of deprotection and coupling steps. The Mmt group is significantly more sensitive to acid than the more common trityl (Trt) group, enabling its selective removal while other acid-labile side-chain protecting groups (e.g., t-butyl) remain intact. acs.orgnih.gov This feature is crucial for on-resin modification of the thiol group.
Optimization of the Mmt group deprotection involves using a very dilute solution of trifluoroacetic acid (TFA). Typically, treatments with 0.5-2% TFA in a solvent like dichloromethane (B109758) (DCM) are sufficient to quantitatively remove the Mmt group. nih.govsigmaaldrich.com The inclusion of a scavenger, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), is critical to quench the liberated Mmt cation and prevent re-alkylation of the thiol or other sensitive residues like tryptophan. acs.orgnih.gov Repeated, short treatments are often preferred over a single, prolonged exposure to ensure complete deprotection without affecting other protecting groups.
Table 1: Recommended Conditions for Selective S-Mmt Deprotection on Resin Based on protocols for the analogous Fmoc-Cys(Mmt)-OH.
| Reagent Cocktail | Concentration | Treatment Time | Scavenger | Key Considerations |
|---|---|---|---|---|
| TFA/DCM | 1-2% | 5 x 2 min | 5% TIS | Effective for complete removal; requires multiple cycles. sigmaaldrich.com |
| TFA/DCM | 0.5-1.0% | 30 min | 5% TES | Milder conditions, suitable for highly sensitive sequences. acs.org |
For the coupling of this compound, standard SPPS coupling reagents can be employed, such as carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure, or aminium-based reagents like HBTU. However, as with its cysteine analogue, the use of basic activation conditions, particularly with tertiary amine bases like N,N-diisopropylethylamine (DIPEA), poses a significant risk of racemization. acs.orgsigmaaldrich.com Therefore, protocols that minimize base exposure or use weaker, sterically hindered bases are highly recommended.
Mitigation of Side Reactions and Impurity Formation During Synthesis
The chemical nature of homocysteine presents unique challenges during SPPS. Beyond the common issues of peptide synthesis, such as aggregation and incomplete couplings, specific side reactions related to the homocysteine residue itself must be addressed. nih.gov
Strategies to Avoid Premature Cleavage or Thiol Oxidation
Once the Mmt group is removed, the newly liberated homocysteine thiol is highly nucleophilic and susceptible to two main side reactions: oxidation and intramolecular cyclization.
Thiol Oxidation: The free sulfhydryl group can be readily oxidized by air to form a disulfide bond with another homocysteine residue, leading to unwanted dimerization or oligomerization of the peptide chains on the resin. To prevent this, subsequent on-resin reactions should be performed promptly after Mmt deprotection under an inert atmosphere (e.g., nitrogen or argon). Alternatively, if a disulfide bridge is desired, on-resin oxidation can be performed intentionally using mild oxidizing agents like N-chlorosuccinimide (NCS). sigmaaldrich.com
Thiolactone Formation: A significant side reaction specific to homocysteine is the intramolecular attack of the thiol group on the activated C-terminus of the same residue, or on the peptide backbone, to form a stable six-membered thiolactone ring. This reaction is more favorable for homocysteine than the analogous five-membered ring formation for cysteine. nih.gov This side reaction can act as a chain termination event. To mitigate this, it is crucial to ensure that after Mmt removal, the subsequent coupling of the next amino acid is highly efficient and rapid, minimizing the time the free thiol is present while a nearby carboxyl group is activated.
Automation in Solid-Phase Peptide Synthesis with this compound
The integration of sensitive, non-canonical amino acids like this compound into peptides greatly benefits from the precision and control offered by modern automated synthesis platforms. genscript.com.cnpreprints.org
Automated Deprotection and Coupling Cycles for Enhanced Efficiency
Automated peptide synthesizers enable the precise execution of the complex protocols required for non-canonical amino acids. nih.gov For this compound, this is particularly advantageous for:
Controlled Deprotection: An automated system can be programmed to deliver the exact volume and concentration of dilute TFA for Mmt removal, followed by precisely timed washing steps to completely remove acid and prevent premature cleavage of other protecting groups.
Optimized Coupling: The synthesizer can execute racemization-suppressing coupling protocols, such as the addition of DIC/Oxyma, with controlled reaction times. For difficult sequences, the system can be programmed to perform a "double coupling" cycle to ensure the reaction goes to completion. biotage.com
Inert Environment: Many automated systems maintain an inert atmosphere throughout the synthesis, which is critical for preventing the oxidation of the free thiol immediately following Mmt deprotection.
Table 3: Conceptual Automated Synthesis Cycle for Incorporating this compound
| Step | Action | Reagents | Purpose |
|---|---|---|---|
| 1 | Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Remove Fmoc group from preceding amino acid. |
| 2 | Resin Washing | DMF, DCM | Remove piperidine and byproducts. |
| 3 | Coupling | This compound, DIC, OxymaPure in DMF | Couple the homocysteine derivative. |
| 4 | Resin Washing | DMF, DCM | Remove excess reagents. |
| 5 | Selective Deprotection | 1% TFA, 5% TIS in DCM | Selectively remove Mmt group (if on-resin modification is desired). |
| 6 | Resin Washing | DCM, DMF | Remove acid and scavengers. |
| 7 | On-Resin Modification | e.g., Alkylating agent or Oxidizing agent | Modify the free thiol as required. |
Software-Assisted Protocol Design for Complex Peptide Architectures
The increasing complexity of synthetic peptides, especially those containing non-canonical residues, has driven the development of software tools to predict and troubleshoot the synthesis process. nih.govresearchgate.net Several computational tools are available that analyze a peptide sequence to predict its ease of synthesis. nih.govalmacgroup.comthermofisher.com These algorithms typically identify potentially problematic regions, such as:
Hydrophobic sequences prone to aggregation. biotage.com
Specific amino acid pairings known to result in difficult couplings.
Residues susceptible to side reactions like aspartimide formation. nih.gov
By inputting a sequence containing homocysteine, chemists can receive a predictive analysis of which steps in the synthesis are likely to be challenging. nih.gov This information allows for the proactive, software-assisted design of the automated synthesis protocol. For example, if the software predicts a difficult coupling following the homocysteine residue, the chemist can pre-program the synthesizer to use a stronger coupling agent, a higher temperature (in microwave-assisted synthesizers), or an extended coupling time for that specific step, thereby optimizing the synthesis of complex peptide architectures from the outset. almacgroup.com
Q & A
Q. What are the optimal conditions for dissolving Fmoc-HomoCys(Mmt)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically dissolved in DMSO at concentrations ranging from 0.1–0.3 M. For improved solubility, heat the solution to 37°C and sonicate for 10–15 minutes. Avoid aqueous buffers due to the hydrophobic Mmt group. Stock solutions stored at -80°C remain stable for 6 months, while -20°C storage is suitable for 1 month. Repeated freeze-thaw cycles should be avoided to prevent degradation .
Q. How does the Mmt protecting group influence the stability of this compound during peptide elongation?
- Methodological Answer : The 4-methoxytrityl (Mmt) group provides moderate acid sensitivity, allowing selective deprotection under mild acidic conditions (e.g., 1% TFA in DCM or AcOH/TFE/DCM mixtures). This contrasts with more stable groups like Trt (requiring stronger TFA cleavage) or Acm (requiring iodine oxidation). The Mmt group’s stability during coupling is maintained by using PyBOP/DIPEA activation, which minimizes premature deprotection .
Q. What analytical techniques are recommended to verify the purity of this compound before incorporation into peptides?
- Methodological Answer : Use reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of 0–50% acetonitrile in 0.1% TFA. Confirm identity via mass spectrometry (MS), where the expected mass is 599.75 Da (C₃₈H₃₃NO₄S). Purity >98% is critical to avoid side reactions during SPPS. For crude peptides, LC-MS post-synthesis can validate successful incorporation .
Advanced Research Questions
Q. How can researchers address premature deprotection of the Mmt group during coupling reactions?
- Methodological Answer : Premature deprotection often arises from acidic byproducts during activation. To mitigate this:
- Use coupling reagents like PyBOP or HATU with DIPEA, which minimize acid generation.
- Avoid prolonged exposure to acidic resins or solvents.
- Monitor reaction progress via Kaiser test or LC-MS to detect free thiols prematurely released. If deprotection occurs, reprotect the thiol with Mmt-Cl under basic conditions .
Q. What orthogonal protection strategies are feasible when incorporating this compound into peptides with multiple cysteine/homocysteine residues?
- Methodological Answer : Pair Mmt with complementary protecting groups (e.g., Acm, StBu, or Trt) to enable sequential deprotection. For example:
Q. How does the Mmt group’s acid sensitivity impact resin choice in SPPS?
- Methodological Answer : Acid-labile resins (e.g., Wang or Sieber amide resins) are incompatible with Mmt due to premature cleavage during repeated TFA exposures. Use hydroxymethylphenoxy (HMP) or trityl resins, which require milder cleavage conditions (e.g., 20% hexafluoroisopropanol in DCM) to preserve the Mmt group until final deprotection .
Q. What are the challenges in synthesizing peptides containing both this compound and acid-sensitive modifications (e.g., phosphorylated residues)?
- Methodological Answer : Acid-sensitive modifications (e.g., phosphoserine) require minimizing TFA exposure. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
